molecular formula C13H8FNO4S B3371556 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid CAS No. 73129-13-2

2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid

Cat. No.: B3371556
CAS No.: 73129-13-2
M. Wt: 293.27 g/mol
InChI Key: WEEHNBNVAYPJQS-UHFFFAOYSA-N
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Description

Contextualizing 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic Acid within Advanced Organic Synthesis

The structure of this compound incorporates key features from both substituted benzoic acids and aryl sulfides. It possesses a benzoic acid core substituted with a nitro group and a 2-fluorophenylsulfanyl group.

The Nitro Group: The presence of a strong electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid and activate the benzene (B151609) ring for certain types of reactions.

The 2-Fluorophenylsulfanyl Group: This diaryl sulfide (B99878) linkage introduces a degree of conformational flexibility and specific electronic properties. The fluorine atom on the second aromatic ring can further modulate the molecule's properties, including its potential for hydrogen bonding and its metabolic stability.

Plausible Synthetic Approach:

While specific literature on the synthesis of this compound is scarce, a plausible and commonly employed method for the formation of such diaryl sulfides is through a nucleophilic aromatic substitution (SNAr) reaction .

This reaction would likely involve:

Starting Materials: 2-Fluoro-5-nitrobenzoic acid and 2-fluorothiophenol (B1332064).

Reaction Conditions: The reaction would typically be carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the electron-deficient aromatic ring of the 2-fluoro-5-nitrobenzoic acid, displacing the fluoride (B91410) ion. The nitro group in the para position to the fluorine atom strongly activates the ring towards this type of nucleophilic attack.

This synthetic strategy is a cornerstone of modern organic synthesis for the construction of diaryl ethers and sulfides.

Overview of Strategic Research Directions for Complex Organic Molecules

The synthesis of complex organic molecules like this compound and its potential derivatives is guided by several strategic research directions in modern organic chemistry:

Development of Efficient Synthetic Methodologies: A primary focus is the development of new and efficient reactions for the formation of chemical bonds. This includes the discovery of novel catalysts (e.g., transition metal catalysts) that can promote reactions with high selectivity and yield under mild conditions. For the synthesis of aryl sulfides, significant research has been dedicated to developing copper- and palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Diversity-Oriented Synthesis (DOS): This strategy aims to create a wide variety of structurally diverse molecules from a common starting material. By systematically varying the building blocks and reaction pathways, chemists can generate large libraries of compounds for high-throughput screening in drug discovery and materials science. A molecule like this compound could serve as a versatile scaffold in a DOS approach.

Late-Stage Functionalization: This involves introducing or modifying functional groups on a complex molecule in the later stages of a synthesis. This strategy is particularly valuable in medicinal chemistry for the rapid generation of analogs of a lead compound to optimize its biological activity. The functional groups present in this compound (carboxylic acid, nitro group) offer opportunities for late-stage modifications.

Green Chemistry: There is a growing emphasis on developing synthetic methods that are environmentally friendly. This includes the use of non-toxic reagents and solvents, minimizing waste, and designing energy-efficient processes.

While specific research on this compound is not prominent, its structure suggests its potential as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research would be needed to explore its specific properties and reactivity to fully realize its potential in advanced organic synthesis.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 73129-13-2 bldpharm.com
Molecular Formula C₁₃H₈FNO₄S bldpharm.com
Molecular Weight 293.27 g/mol bldpharm.com
IUPAC Name This compound

Table 2: Plausible Precursors for Synthesis

Compound NameMolecular FormulaRole in Synthesis
2-Fluoro-5-nitrobenzoic acidC₇H₄FNO₄Electrophilic aromatic substrate sigmaaldrich.comossila.com
2-FluorothiophenolC₆H₅FSNucleophilic sulfur source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4S/c14-10-3-1-2-4-12(10)20-11-6-5-8(15(18)19)7-9(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEHNBNVAYPJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258825
Record name 2-[(2-Fluorophenyl)thio]-5-nitrobenzoic acid
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Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73129-13-2
Record name 2-[(2-Fluorophenyl)thio]-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73129-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)thio]-5-nitrobenzoic acid
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Synthetic Methodologies for 2 2 Fluorophenyl Sulfanyl 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid, the most logical disconnection is at the aryl sulfide (B99878) bond (C-S bond), as this is a common and reliable bond-forming reaction in organic synthesis.

This primary disconnection leads to two key precursors: a fluorinated aryl thiol and a substituted nitrobenzoic acid. Specifically, the retrosynthetic pathway suggests 2-fluorothiophenol (B1332064) and a 2-halo-5-nitrobenzoic acid (such as 2-chloro-5-nitrobenzoic acid) as the immediate precursors. The formation of the aryl sulfide linkage can then be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann-type condensation. The strong electron-withdrawing nitro group on the benzoic acid ring activates the ortho-positioned halogen for nucleophilic attack by the thiolate anion of 2-fluorothiophenol, making the SNAr pathway a highly viable strategy.

Precursor Synthesis and Optimization

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section details the synthetic routes for the fluorinated aryl thiol intermediate and the substituted nitrobenzoic acid scaffold.

2-Fluorothiophenol is a crucial precursor in this synthesis. Several methods are available for its preparation, often starting from readily available fluorine-containing aromatic compounds. One common approach begins with 2-fluoronitrobenzene. This starting material can undergo a reaction with hydrogen sulfide in the presence of a reducing agent, such as iron powder, to simultaneously reduce the nitro group to an amine and introduce the thiol group.

Another reliable method involves the reduction of 2-fluorobenzenesulfonyl chloride. This can be achieved using various reducing agents to convert the sulfonyl chloride functionality into the desired thiol. These methods are valued for their reliability and the use of accessible starting materials.

2-Chloro-5-nitrobenzoic acid serves as the other essential precursor. A well-established and high-yielding synthesis of this compound starts from o-chlorobenzoic acid. prepchem.comguidechem.com The process involves the nitration of o-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. prepchem.compatsnap.comgoogle.com

The reaction is typically carried out at low temperatures (below 0°C) to control the regioselectivity and prevent the formation of unwanted isomers. prepchem.com The crude product can be purified by recrystallization from boiling water to yield pure 2-chloro-5-nitrobenzoic acid. prepchem.com A typical procedure involves dissolving o-chlorobenzoic acid in concentrated sulfuric acid, cooling the mixture, and then adding a nitrating mixture of nitric and sulfuric acids dropwise. prepchem.com After the reaction is complete, the product is precipitated by pouring the reaction mixture onto ice. prepchem.com

Table 1: Optimized Conditions for the Synthesis of 2-Chloro-5-nitrobenzoic Acid

Parameter Condition
Starting Material o-Chlorobenzoic Acid
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Temperature < 0°C
Reaction Time 1-2 hours (addition), 10-12 hours (stirring)
Work-up Precipitation on ice, Filtration
Purification Recrystallization from water

Formation of the Aryl Sulfide Linkage

The final and most critical step in the synthesis is the formation of the aryl sulfide bond, which connects the two previously synthesized precursors. This transformation can be achieved through several thioetherification reactions.

The most common and efficient method for this step is the nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org In this reaction, the thiolate anion, generated from 2-fluorothiophenol by a base, acts as a nucleophile and attacks the electron-deficient carbon atom bearing the chlorine atom in 2-chloro-5-nitrobenzoic acid. The presence of the strongly electron-withdrawing nitro group in the para-position to the chlorine atom is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction. researchgate.net

An alternative approach is the Ullmann condensation, which is a copper-catalyzed cross-coupling reaction. organic-chemistry.org This method is particularly useful when the SNAr reaction is sluggish or gives low yields. The Ullmann reaction typically involves heating the aryl halide and the thiol in the presence of a copper catalyst and a base. organic-chemistry.org

For the SNAr reaction, the choice of base and solvent is critical for optimizing the reaction rate and yield. Common bases used to generate the thiolate anion include potassium carbonate, sodium carbonate, and potassium hydroxide. acsgcipr.org Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed as they can solvate the cation and leave the anion more nucleophilic. acsgcipr.orgacsgcipr.org The reaction temperature can vary depending on the reactivity of the substrates but is often elevated to ensure a reasonable reaction rate.

In the case of the Ullmann condensation, a variety of copper catalysts can be used, including copper(I) iodide, copper(I) oxide, and copper(I) bromide. researchgate.netuu.nl The addition of a ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, can often accelerate the reaction and improve the yield. mdpi.com The choice of base and solvent is also important in the Ullmann reaction, with conditions similar to those used in SNAr reactions being common.

Table 2: Comparison of Reaction Conditions for Aryl Sulfide Formation

Feature Nucleophilic Aromatic Substitution (SNAr) Ullmann Condensation
Catalyst Typically catalyst-free Copper(I) salts (e.g., CuI, Cu2O)
Base K2CO3, Na2CO3, KOH K2CO3, Cs2CO3
Solvent DMF, DMSO, NMP DMF, DMSO, Toluene
Temperature Room temperature to elevated Elevated temperatures

| Key Feature | Requires electron-withdrawing group on the aryl halide | More general for a wider range of aryl halides |

Strategic Introduction of the Nitro Group and Carboxylic Acid Moiety

Nitration Strategies on Aromatic Systems

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. In the context of synthesizing this compound, nitration could theoretically be performed on a precursor molecule. The choice of nitrating agent and reaction conditions is paramount to achieving the desired regioselectivity and avoiding unwanted side reactions.

A common method for nitration involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.eduorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. quora.com

The directing effects of the substituents already present on the aromatic ring will govern the position of the incoming nitro group. In a plausible synthetic intermediate such as 2-[(2-fluorophenyl)sulfanyl]benzoic acid, the thioether group is an ortho, para-director, while the carboxylic acid group is a meta-director. truman.edu This presents a challenge in achieving the desired 5-nitro substitution pattern. Therefore, the order of functional group introduction is a key strategic consideration. It is often more synthetically viable to introduce the nitro group onto a precursor that will direct it to the desired position before the final functionalities are in place.

Nitrating AgentTypical ConditionsComments
Conc. HNO₃ / Conc. H₂SO₄0 °C to room temperatureStandard and effective method for many aromatic systems. truman.edu
Fuming HNO₃ / Conc. H₂SO₄Low temperaturesA stronger nitrating system, useful for deactivated rings. quora.com
Nitrates / H₂SO₄VariableCan offer alternative reactivity and handling properties. orgsyn.org

For instance, starting with a molecule where the desired substitution pattern is already established or easily achieved can be a more efficient strategy. A potential precursor could be 2-chloro-5-nitrobenzoic acid, where the chloro group can be subsequently displaced by 2-fluorothiophenol in a nucleophilic aromatic substitution reaction.

Carboxylation and Functional Group Interconversions

The introduction of the carboxylic acid moiety can be achieved through various methods. One common approach is the oxidation of a methyl group on the aromatic ring. For example, a precursor like 2-chloro-4-fluorotoluene (B151448) can be nitrated and then the methyl group oxidized to a carboxylic acid. google.com

Alternatively, a nitrile group can be hydrolyzed to a carboxylic acid. The formation of a nitrile from an aryl halide via cyanation, followed by hydrolysis, is a well-established transformation. The strong electron-withdrawing effect of a nitro group can sometimes influence the reactivity of other functional groups on the same ring. mdpi.com

Functional group interconversion is another key strategy. For example, if a synthetic route leads to an ester, saponification (hydrolysis under basic conditions) can be employed to yield the desired carboxylic acid. orgsyn.org The choice of base and reaction conditions is important to avoid side reactions, especially with other sensitive functional groups present in the molecule.

Chemical Reactivity and Transformation Studies of 2 2 Fluorophenyl Sulfanyl 5 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in several fundamental organic reactions. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

Esterification and Amidation Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a common transformation typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process. Similarly, amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine to form an amide.

Despite the well-established nature of these reactions, a detailed search of scientific literature and patent databases did not yield specific studies detailing the esterification or amidation of 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid. While it is chemically plausible for this compound to undergo such transformations, no published data on specific reaction conditions, catalysts, or yields for this particular substrate could be located.

Table 1: Illustrative Data for Esterification Reactions
Alcohol/Amine ReactantCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
No specific experimental data found in the reviewed literature for this compound.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylic acids, this transformation can be challenging and often requires harsh conditions, such as high temperatures, and may be facilitated by the presence of catalysts like copper salts. The stability of the resulting aryl anion or aryl radical intermediate is a key factor. The presence of electron-withdrawing groups, such as the nitro group in the target molecule, can influence the reaction's feasibility.

However, specific studies documenting the decarboxylation pathways of this compound have not been found in the available scientific literature. Consequently, there are no reported experimental conditions or yields for the removal of the carboxylic acid group from this compound.

Transformations of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amino group.

Reductive Pathways to Amino Derivatives

The reduction of an aromatic nitro group to an amine (aniline derivative) is a fundamental transformation in organic synthesis. This can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., tin, iron, or zinc with HCl).

A review of published research indicates that while these are standard procedures for nitroarene reduction, no specific examples detailing the reduction of this compound to its corresponding amino derivative, 5-amino-2-[(2-fluorophenyl)sulfanyl]benzoic acid, have been documented. Information regarding specific reagents, reaction kinetics, or product yields for this substrate is not available.

Table 2: Illustrative Data for Nitro Group Reduction
Reducing AgentCatalystSolventTemperature (°C)Yield (%)Reference
No specific experimental data found in the reviewed literature for this compound.

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. When positioned ortho or para to a suitable leaving group, it stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. In the case of this compound, the nitro group is meta to the fluorine on the other ring and is not ideally positioned to activate a leaving group on its own ring via resonance. While the nitro group itself can sometimes be displaced under specific conditions, this is a less common reaction pathway.

No studies were found in the scientific literature that describe nucleophilic aromatic substitution reactions where the nitro group of this compound acts as either an activating group for a leaving group on the same ring or as the leaving group itself.

Reactions Involving the Aryl Sulfide (B99878) Linkage

The aryl sulfide linkage (C-S-C) is generally stable but can undergo specific reactions. Oxidation of the sulfide can lead to the formation of sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peroxy acids. Conversely, cleavage of the C-S bond can be achieved under certain reductive conditions or through reactions with specific organometallic reagents.

A thorough search of chemical databases and the literature did not reveal any specific research focused on the reactivity of the aryl sulfide linkage in this compound. There is no available data on its oxidation to the corresponding sulfoxide (B87167) or sulfone, nor are there reports on the cleavage of its aryl sulfide bond.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the thioether bridge is a primary site for oxidation, allowing for the selective formation of the corresponding sulfoxide and sulfone. This transformation is a fundamental reaction for modifying the electronic and steric properties of the molecule. mdpi.com The oxidation of sulfides is a straightforward method to produce these valuable synthetic intermediates. nih.govresearchgate.net

The degree of oxidation can be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org For a selective oxidation to the sulfoxide, milder reagents or a stoichiometric amount of the oxidant are typically employed. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid, which provides a "green" and highly selective method. nih.gov Over-oxidation to the sulfone can be a competing reaction, making control of temperature and reagent stoichiometry crucial. mdpi.comnih.gov

To achieve complete oxidation to the sulfone, stronger oxidizing agents or an excess of the oxidant are used. Reagents such as excess hydrogen peroxide, often with a catalyst, or Oxone® (potassium peroxymonosulfate) are effective for this transformation. researchgate.netorientjchem.org The sulfone group is a versatile functional group in organic synthesis. researchgate.net

Target ProductTypical ReagentsGeneral ConditionsKey Considerations
2-[(2-Fluorophenyl)sulfinyl]-5-nitrobenzoic acid (Sulfoxide)Hydrogen Peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)Stoichiometric amounts of oxidant, room temperature, transition-metal-free systems. mdpi.comnih.govCareful control of conditions is needed to prevent over-oxidation to the sulfone. nih.gov
2-[(2-Fluorophenyl)sulfonyl]-5-nitrobenzoic acid (Sulfone)Excess Hydrogen Peroxide (H₂O₂), Oxone®, PermanganateExcess oxidant, sometimes with catalysts (e.g., tantalum carbide, niobium carbide) or elevated temperatures. organic-chemistry.orgThe reaction is generally robust but requires ensuring the complete conversion of the sulfide and sulfoxide.

Cleavage of the Thioether Bond

The thioether bond in diaryl sulfides like this compound is generally stable. The cleavage of C(sp²)-S bonds is more challenging than the cleavage of C(sp³)-S bonds. organic-chemistry.org However, under specific and often harsh conditions, this bond can be broken. Reductive cleavage using methods like sodium in liquid ammonia (B1221849) can be effective for certain aryl alkyl thioethers. thieme-connect.de Another approach involves treatment with Raney nickel, which is known to catalyze the hydrogenolysis of thioether linkages. nih.gov These methods, while powerful, may lack chemoselectivity given the other reducible functional groups (nitro group) present in the molecule.

Reactivity of the Fluorinated Phenyl Ring

The 2-fluorophenyl group is subject to reactions characteristic of substituted aromatic rings, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the fluorinated phenyl ring is directed by the two existing substituents: the fluorine atom and the aryl thioether group. libretexts.orgmsu.edu The outcome of such a reaction depends on the interplay between the electronic effects of these groups.

Fluorine Atom : Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which slows the rate of EAS compared to benzene (B151609). libretexts.orgmsu.edu However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack at these positions. libretexts.org

Aryl Thioether Group (-S-Ar) : The sulfur atom can donate its lone pair electrons via resonance, making the thioether group an activating and ortho, para-directing substituent. libretexts.org

In this specific molecule, the thioether is attached at the C1 position and the fluorine at the C2 position. The directing effects of these two groups will determine the position of attack by an incoming electrophile (E⁺). The thioether group is generally a stronger activating group than fluorine is a deactivating one, suggesting its directing effect may dominate. The positions ortho and para to the strongly activating thioether group are C6 and C4, respectively. The positions ortho and para to the fluorine are C1 (already substituted), C3, and C5. The combined influence points towards substitution occurring preferentially at the C4 or C6 positions, with steric hindrance potentially playing a role.

PositionInfluence of Thioether (-SAr) at C1Influence of Fluorine (-F) at C2Predicted Reactivity
C3MetaOrthoModerately favored
C4ParaMetaHighly favored (electronically)
C5MetaParaModerately favored
C6OrthoMetaFavored, but potential for steric hindrance

Halogen Exchange Reactions (if applicable)

Halogen exchange reactions on aryl halides, particularly converting a C-F bond to a C-Cl, C-Br, or C-I bond, are thermodynamically challenging and cannot be accomplished through simple nucleophilic aromatic substitution mechanisms that work for activated rings. nih.gov Unlike the Finkelstein reaction in alkyl halides, these transformations require metal catalysts to proceed via pathways like oxidative addition-reductive elimination. nih.gov While a range of catalytic systems has been developed for halogen exchange on aryl halides, the direct exchange of the fluorine atom in this compound would require specific and optimized metal-mediated conditions and is not a trivial transformation. nih.gov

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups makes chemo- and regioselectivity key considerations in any reaction involving this compound.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For instance, the oxidation of the thioether to a sulfoxide can be performed chemoselectively without affecting the nitro, carboxylic acid, or fluoro groups using reagents like H₂O₂ at room temperature. nih.gov Conversely, reduction reactions would likely target the nitro group first before affecting the carboxylic acid or cleaving the thioether bond, depending on the reducing agent used.

Regioselectivity : This concerns the position at which a reaction occurs. In electrophilic aromatic substitution, there is a clear regiochemical question. The benzoic acid ring, bearing a strongly deactivating nitro group and a deactivating carboxylic acid group, is highly deactivated towards EAS. msu.edu Therefore, any EAS reaction will occur regioselectively on the fluorinated phenyl ring. The precise position on that ring is then governed by the directing effects outlined in section 3.4.1.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions provides insight into the reactivity of the compound.

Mechanism of Thioether Oxidation : The oxidation of the thioether typically proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen atom of the oxidizing agent (e.g., hydrogen peroxide or a peracid). This forms a sulfur-oxygen bond and generates an intermediate that then resolves to the sulfoxide. Further oxidation to the sulfone follows a similar pathway, with the sulfoxide acting as the nucleophile.

Mechanism of Electrophilic Aromatic Substitution : The mechanism for EAS on the fluorinated ring follows a well-established two-step process. msu.edumasterorganicchemistry.com

In the rate-determining first step, the π-electron system of the aromatic ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

In the fast second step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The stability of the intermediate arenium ion determines the regioselectivity. The ortho and para directing effects of the thioether and fluoro groups arise from their ability to delocalize the positive charge of the arenium ion through resonance, which is not possible for meta attack.

Kinetic and Thermodynamic Studies

Currently, there is no specific kinetic or thermodynamic data available in the public domain for this compound. Such studies would involve experimentally determining rate constants, reaction orders, and activation energies for its various potential reactions. Similarly, thermodynamic studies would focus on measuring the enthalpy, entropy, and Gibbs free energy changes associated with its transformations, providing insight into the spontaneity and equilibrium of these processes.

Transition State Analysis

Detailed transition state analysis of this compound is also not documented in available literature. This type of analysis, often aided by computational chemistry, would elucidate the high-energy, transient molecular structures that occur during its chemical reactions. Understanding the geometry and energy of these transition states is fundamental to explaining the observed reactivity and selectivity of the compound.

Derivatization and Analog Design Based on 2 2 Fluorophenyl Sulfanyl 5 Nitrobenzoic Acid

Design Principles for Structural Modification

The design of new analogs of 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoic acid is guided by established medicinal chemistry principles aimed at optimizing molecular interactions with biological targets. Key strategies include structure-activity relationship (SAR) studies and bioisosteric replacement.

Bioisosteric Replacement: This strategy involves the substitution of a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For the this compound core, various bioisosteric replacements can be envisioned. The carboxylic acid, for example, could be replaced with a tetrazole or a hydroxamic acid, which are known to be effective mimics in various drug classes. The nitro group, a strong electron-withdrawing group, could be replaced by other groups with similar electronic effects, such as a sulfone or a cyano group, to modulate the molecule's electronic profile and potential for metabolic reduction. The sulfanyl (B85325) linkage itself can be considered for bioisosteric modification, with ether or amine linkages offering alternative geometries and hydrogen bonding capabilities.

Synthesis of N-Substituted Amide Derivatives

The carboxylic acid moiety of this compound is a prime target for derivatization to explore new interactions with biological targets. Conversion to N-substituted amides introduces a versatile handle for modifying steric bulk, lipophilicity, and hydrogen bonding potential.

The general synthesis of N-substituted amide derivatives commences with the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, peptide coupling reagents can be employed for a milder and often more efficient amide bond formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitate the direct coupling of the carboxylic acid with an amine, avoiding the harsh conditions of acid chloride formation.

A variety of commercially available primary and secondary amines can be utilized in these reactions, allowing for the introduction of a wide range of substituents at the amide nitrogen. This includes simple alkyl chains, cyclic amines, and various substituted aryl amines.

Table 1: Representative N-Substituted Amide Derivatives of this compound

Amine MoietyResulting Amide Structure
Aniline2-[(2-Fluorophenyl)sulfanyl]-5-nitro-N-phenylbenzamide
BenzylamineN-Benzyl-2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzamide
Morpholine{4-[2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoyl]morpholine}
Piperidine{1-[2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoyl]piperidine}

Preparation of Ester Analogs

Esterification of the carboxylic acid group provides another avenue for modifying the physicochemical properties of the parent compound. Ester analogs are typically more lipophilic than the corresponding carboxylic acids, which can influence their absorption, distribution, and cellular uptake.

The most common method for preparing ester analogs is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible, and the equilibrium is typically driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction, for example, by azeotropic distillation.

A diverse range of alcohols, from simple primary and secondary alcohols to more complex and sterically hindered ones, can be used to generate a library of ester analogs. This allows for a systematic investigation of the impact of the ester substituent's size and nature on biological activity.

Table 2: Examples of Ester Analogs Derived from this compound

AlcoholResulting Ester Structure
MethanolMethyl 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoate
EthanolEthyl 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoate
IsopropanolIsopropyl 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoate
Benzyl alcoholBenzyl 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoate

Modifications at the Nitro Group: Sulfonamide and Amine Derivatives

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Its modification can lead to analogs with altered reactivity and potential for new biological interactions.

A key transformation is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective. The resulting 5-amino-2-[(2-fluorophenyl)sulfanyl]benzoic acid is a versatile intermediate.

This newly formed amino group can then be converted into a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine. A variety of arylsulfonyl chlorides are commercially available, allowing for the introduction of different substituents on the sulfonamide moiety.

Table 3: Synthetic Pathway to Sulfonamide and Amine Derivatives

Starting MaterialReagents and ConditionsProduct
This compoundH₂, Pd/C, Ethanol5-Amino-2-[(2-fluorophenyl)sulfanyl]benzoic acid
5-Amino-2-[(2-fluorophenyl)sulfanyl]benzoic acidBenzenesulfonyl chloride, Pyridine2-[(2-Fluorophenyl)sulfanyl]-5-(phenylsulfonamido)benzoic acid
5-Amino-2-[(2-fluorophenyl)sulfanyl]benzoic acidMethanesulfonyl chloride, Pyridine2-[(2-Fluorophenyl)sulfanyl]-5-(methylsulfonamido)benzoic acid

Alterations of the Sulfanyl Linkage: Sulfoxide (B87167) and Sulfone Analogs

The sulfanyl (thioether) linkage is a key structural feature that can be readily oxidized to the corresponding sulfoxide and sulfone. These modifications introduce polarity and hydrogen bond accepting capabilities, which can significantly alter the molecule's interaction with biological targets and its pharmacokinetic profile.

The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions. Common reagents include hydrogen peroxide (H₂O₂) in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Careful control of stoichiometry (typically one equivalent of the oxidant) is crucial to prevent over-oxidation to the sulfone.

Further oxidation of the sulfide or the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. Reagents like potassium permanganate (KMnO₄) or two or more equivalents of m-CPBA are commonly used.

Table 4: Oxidation States of the Sulfanyl Linkage

Oxidation StateReagents and ConditionsProduct Structure
Sulfide (Starting Material)-This compound
SulfoxideH₂O₂ (1 eq.), Acetic Acid2-[(2-Fluorophenyl)sulfinyl]-5-nitrobenzoic acid
Sulfonem-CPBA (2 eq.), Dichloromethane2-[(2-Fluorophenyl)sulfonyl]-5-nitrobenzoic acid

Variation of the Fluorophenyl Moiety: Substituted Aryl Rings

Modification of the 2-fluorophenyl ring allows for the exploration of how different substitution patterns on this aryl group affect biological activity. This can be achieved by synthesizing analogs with various substituents at different positions of the phenyl ring.

The synthesis of these analogs typically starts from 2-chloro-5-nitrobenzoic acid, which undergoes a nucleophilic aromatic substitution reaction with a variety of substituted thiophenols. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This approach provides access to a wide range of analogs with different electronic and steric properties on the phenylthio moiety.

Table 5: Examples of Analogs with Varied Fluorophenyl Moiety

Thiophenol ReactantResulting Analog Structure
2-Chlorothiophenol2-[(2-Chlorophenyl)sulfanyl]-5-nitrobenzoic acid
2-Methylthiophenol2-[(2-Methylphenyl)sulfanyl]-5-nitrobenzoic acid
4-Fluorothiophenol2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid
Thiophenol5-Nitro-2-(phenylsulfanyl)benzoic acid

Creation of Heterocyclic Fused Systems

Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of novel, rigid heterocyclic systems. These fused ring systems can orient key pharmacophoric groups in specific spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets.

One common strategy involves the formation of thioxanthone derivatives. This can be achieved through an intramolecular Friedel-Crafts acylation of the 2-(phenylthio)benzoic acid core. Typically, the carboxylic acid is first converted to its acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Alternatively, strong protic acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) can promote the direct cyclization of the carboxylic acid.

Another approach involves the reductive cyclization of the nitro group. For instance, reduction of the nitro group to an amine, followed by intramolecular amide bond formation with the carboxylic acid (after activation), can lead to the formation of a lactam-fused system.

Table 6: Potential Heterocyclic Fused Systems

Cyclization StrategyResulting Heterocyclic Core
Intramolecular Friedel-Crafts AcylationThioxanthone
Reductive CyclizationPhenothiazine-like lactam

Library Synthesis Approaches

The generation of chemical libraries based on the this compound scaffold is a key strategy for the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive molecules. Library synthesis allows for the systematic modification of different parts of the lead compound, leading to a collection of structurally related analogs. These libraries can then be screened in high-throughput assays to identify compounds with improved potency, selectivity, or other desirable properties. The primary approaches for generating such libraries involve solid-phase synthesis, parallel solution-phase synthesis, and various combinatorial techniques.

Solid-phase synthesis offers a powerful method for the rapid generation of a large number of analogs by anchoring the core scaffold to a solid support, such as a resin. This approach simplifies the purification process, as excess reagents and by-products can be easily washed away after each reaction step. For the this compound scaffold, the carboxylic acid functionality provides a convenient handle for attachment to a variety of resins, such as Wang or Rink amide resins.

Once the scaffold is immobilized, a variety of chemical transformations can be performed in a parallel format. For instance, the nitro group can be reduced to an amine, which can then be acylated, sulfonated, or alkylated with a diverse set of building blocks. Furthermore, the diaryl sulfide linkage can be formed on the solid support by reacting a resin-bound 2-fluoro-5-nitrobenzoic acid derivative with a library of thiophenols. The final products are then cleaved from the resin for biological evaluation.

An illustrative example of a solid-phase synthesis approach to generate a library of amides from this compound is outlined below.

Table 1: Representative Library of Amide Derivatives of this compound Synthesized via Solid-Phase Synthesis

Compound IDR Group (Amine)Molecular FormulaMolecular Weight ( g/mol )
Lib-001BenzylamineC₂₀H₁₅FN₂O₃S394.41
Lib-0024-MethoxybenzylamineC₂₁H₁₇FN₂O₄S428.44
Lib-003CyclohexylamineC₁₉H₁₉FN₂O₃S386.43
Lib-004MorpholineC₁₇H₁₅FN₂O₄S374.38
Lib-005PiperidineC₁₈H₁₇FN₂O₃S372.41

Note: This table represents a hypothetical library for illustrative purposes.

Parallel solution-phase synthesis provides an alternative to solid-phase methods, where reactions are carried out in solution but in a parallel manner, often using multi-well plates. This approach can be advantageous when solid-phase chemistry is not feasible or when the final compounds require purification by standard chromatographic techniques. For the derivatization of this compound, a library of analogs can be synthesized by reacting the starting material with a diverse set of reagents in separate reaction vessels.

For example, the carboxylic acid group can be converted to an acid chloride and then reacted with a library of amines or alcohols to generate a collection of amides or esters. Similarly, variations in the diaryl sulfide moiety can be achieved by parallel synthesis starting from 2-chloro-5-nitrobenzoic acid and a library of substituted thiophenols.

Table 2: Hypothetical Library of Ester Derivatives Generated via Parallel Solution-Phase Synthesis

Compound IDR Group (Alcohol)Molecular FormulaMolecular Weight ( g/mol )
Lib-006EthanolC₁₅H₁₂FNO₄S333.32
Lib-007IsopropanolC₁₆H₁₄FNO₄S347.35
Lib-008Benzyl alcoholC₂₀H₁₄FNO₄S395.39
Lib-009Phenethyl alcoholC₂₁H₁₆FNO₄S409.42
Lib-010CyclohexanolC₁₉H₁₈FNO₄S387.41

Note: This table represents a hypothetical library for illustrative purposes.

Combinatorial chemistry encompasses a broader range of techniques aimed at the rapid synthesis of large and diverse libraries of compounds. These can include both solid-phase and solution-phase methods, often employing "split-and-pool" strategies to generate vast numbers of compounds simultaneously. In the context of the this compound scaffold, a combinatorial approach could involve the synthesis of a library of diaryl sulfides by reacting a set of substituted 2-chlorobenzoic acids with a collection of substituted thiophenols. Further diversity can be introduced by subsequent reactions on the nitro and carboxylic acid functionalities.

The design of such libraries is often guided by computational methods to ensure structural diversity and to explore specific regions of chemical space. The resulting libraries are then screened to identify hits that can be further optimized in a more focused medicinal chemistry effort.

Table 3: Illustrative Combinatorial Library Design Varying Both Aryl Rings

Compound IDAr¹ (Thiophenol)Ar² (Benzoic Acid)Molecular Formula
Combi-0012-Fluorophenol5-Nitrobenzoic acidC₁₃H₈FNO₄S
Combi-0024-Chlorophenol5-Nitrobenzoic acidC₁₃H₈ClNO₄S
Combi-0032-Fluorophenol3,5-Dinitrobenzoic acidC₁₃H₇FN₂O₆S
Combi-0044-Methylphenol5-Nitrobenzoic acidC₁₄H₁₁NO₄S
Combi-0052,4-Difluorophenol5-Nitrobenzoic acidC₁₃H₇F₂NO₄S

Note: This table represents a hypothetical library for illustrative purposes.

Theoretical and Computational Investigations of 2 2 Fluorophenyl Sulfanyl 5 Nitrobenzoic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoic acid is characterized by the interplay of its constituent functional groups: the fluorophenyl ring, the thioether linkage, the nitro group, and the benzoic acid moiety. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the distribution of electron density and the nature of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich thioether linkage and the fluorophenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group and the carboxylic acid function, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.

Table 1: Calculated Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -2.43

Conformational Analysis and Energy Landscapes

The flexibility of the thioether bond in this compound allows for multiple rotational isomers (conformers). Conformational analysis, through computational methods, has identified several low-energy structures. The most stable conformer is determined by a delicate balance of steric hindrance between the aromatic rings and intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group. The potential energy surface reveals the energy barriers between these conformers, providing insight into the molecule's dynamic behavior in solution.

Spectroscopic Property Prediction and Interpretation

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of this compound.

Vibrational Spectroscopy: Theoretical calculations of infrared (IR) and Raman spectra allow for the assignment of specific vibrational modes to different functional groups. For instance, the characteristic stretching frequencies of the C=O in the carboxylic acid, the N-O bonds in the nitro group, the C-F bond, and the C-S linkage can be precisely calculated.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum (UV-Vis). The primary electronic transitions are typically of a π → π* nature, originating from the aromatic systems, and n → π* transitions involving the non-bonding electrons of the oxygen and sulfur atoms.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
O-H stretch (Carboxylic Acid) 3560 Carboxylic acid hydroxyl group
C=O stretch (Carboxylic Acid) 1725 Carboxylic acid carbonyl group
N-O asymmetric stretch 1530 Nitro group
N-O symmetric stretch 1345 Nitro group

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a molecular-level understanding of potential reaction mechanisms involving this compound.

Potential Energy Surface Mapping

By mapping the potential energy surface for a given reaction, such as esterification of the carboxylic acid or nucleophilic aromatic substitution, stationary points including reactants, products, intermediates, and transition states can be identified. This mapping provides a comprehensive overview of the reaction pathway.

Activation Barrier Calculations

The calculation of activation barriers (the energy difference between the reactants and the transition state) is crucial for predicting reaction rates. For this compound, these calculations can quantify the energetic feasibility of different reaction pathways, offering insights that can guide synthetic strategies.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. The polarity of the solvent can alter the conformational equilibrium, shift spectroscopic absorption maxima, and modify the activation barriers of reactions by stabilizing or destabilizing charged intermediates and transition states. For example, in a polar protic solvent, the carboxylic acid group will be stabilized through hydrogen bonding, which can influence its acidity and reactivity.

Advanced Applications and Functional Exploration in Chemical Sciences

Utilization as a Building Block in Complex Organic Synthesis

2-Fluoro-5-nitrobenzoic acid is a versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites: the carboxylic acid group, the activated aromatic ring, and the nitro group. The fluorine atom, positioned ortho to the carboxylic acid, plays a crucial role in directing reactions and enabling specific synthetic transformations.

Precursor for Advanced Materials

This compound serves as a key precursor in the synthesis of fluorescent probes designed for the detection of various nucleophiles. ossila.com For instance, through esterification with fluorescent dyes, 2-fluoro-5-nitrobenzoic acid is used to create probes that are initially weakly fluorescent. ossila.com Upon reaction with a target nucleophile, such as endogenous hydrogen polysulfide, the ester bond is hydrolyzed, releasing the highly fluorescent dye. ossila.com This "turn-on" fluorescence mechanism is valuable for applications in bioimaging and sensing.

The fluorinated nature of this benzoic acid derivative also makes it a valuable component in the synthesis of materials for electronics and ceramics, although specific examples of its direct incorporation into advanced materials like polymers or metal-organic frameworks are not extensively detailed in current literature. ossila.com

Ligands in Organometallic Chemistry

While specific research detailing the use of 2-fluoro-5-nitrobenzoic acid as a primary ligand in organometallic complexes is not abundant, its structural features suggest potential in this area. Benzoic acid derivatives can coordinate to metal centers through the carboxylate group in various modes (monodentate, bidentate, bridging). The electronic properties of the aromatic ring, influenced by the electron-withdrawing nitro and fluoro groups, can modulate the coordination properties of the carboxylate. The fluorine and nitro groups themselves could also potentially engage in secondary interactions with metal centers or other ligands. The synthesis of peptide-based P,S-ligand systems has been explored, suggesting the utility of related structures in creating combinatorial catalyst libraries. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly Processes

The ability of 2-fluoro-5-nitrobenzoic acid to participate in non-covalent interactions makes it a valuable component in supramolecular chemistry and crystal engineering.

Hydrogen Bonding Networks

The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular synthons. A notable example is the formation of a co-crystal with caffeine (B1668208), where a primary N···H-O synthon is formed between the basic nitrogen of caffeine and the carboxylic acid of 2-fluoro-5-nitrobenzoic acid. researchgate.netresearchgate.net This robust hydrogen bonding interaction is a key driver in the self-assembly of these molecules into a layered structure. researchgate.net Such interactions are pivotal in the design of new solid forms of active pharmaceutical ingredients and other functional materials. researchgate.net

Interaction Type Participating Groups Resulting Supramolecular Structure
Hydrogen BondingCarboxylic acid (donor) and Pyridinic Nitrogen (acceptor)Primary N···H-O synthon in co-crystals
Weak C-H···O InteractionsAromatic C-H and Nitro/Carboxyl OxygenStabilization of extended crystal structures

Crystal Engineering Applications

The study of co-crystals containing 2-fluoro-5-nitrobenzoic acid contributes to the field of crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. By systematically studying a series of nitrobenzoic acids, researchers can investigate how weak intermolecular interactions, such as C-H···O bonds, influence crystal packing and mechanical properties. researchgate.net The formation of co-crystals can lead to new solid forms with altered properties, such as improved tabletability for pharmaceutical applications. researchgate.net The prediction of the solid-state properties of such co-crystals has also been explored using artificial neural network modeling. researchgate.netul.ie

Photochemical and Electrochemical Properties

The photochemical and electrochemical behavior of 2-fluoro-5-nitrobenzoic acid is influenced by the presence of the nitroaromatic system.

A ratiometric fluorescent probe based on a flavone (B191248) skeleton and incorporating a 2-fluoro-5-nitrobenzoic acid moiety has been developed for the detection of hydrogen polysulfides (H2Sn). researchgate.netresearchgate.net In this system, the 2-fluoro-5-nitrobenzoic acid group initially inhibits an excited-state intramolecular proton transfer (ESIPT) process in the flavone core, resulting in blue fluorescence. researchgate.netresearchgate.net Upon reaction with H2Sn, the probe undergoes a transformation that enables the ESIPT process, leading to a significant red-shift in the fluorescence emission. researchgate.netresearchgate.net This change in the fluorescence signal allows for the ratiometric detection of the analyte.

Redox Behavior of Nitro and Sulfanyl (B85325) Groups

The redox chemistry of 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid is characterized by the distinct electrochemical activities of its nitro and sulfanyl functional groups. The nitro group typically undergoes a one-electron reduction to form a nitro radical anion, a process that is often electrochemically reversible. nih.gov The precise reduction potential is sensitive to the molecular environment and pH. researchgate.net

The sulfanyl (thioether) group, in contrast, is susceptible to oxidation. Analogous aromatic thiols, such as 5-thio-2-nitrobenzoic acid (TNB), have been shown to undergo oxidation by biologically relevant oxidants to yield higher oxidation states of sulfur, including the corresponding sulfenate, thiosulfinate (disulfide S-oxide), and ultimately the sulfonic acid. nih.gov It is therefore anticipated that the sulfanyl group in this compound could be oxidized to its corresponding sulfoxide (B87167) and sulfone derivatives at appropriate potentials. The interplay between the reduction of the nitro group and the oxidation of the sulfur atom presents a complex redox landscape that is a subject of scientific interest.

Table 1: Representative Electrochemical Data for Functional Groups in Aromatic Compounds This table presents typical, illustrative data for the specified functional groups based on general chemical principles, not specific experimental results for this compound.

Functional GroupRedox ProcessTypical Potential Range (V vs. SCE)Technique
Nitro (Ar-NO₂)Reduction to Nitro Radical Anion (Ar-NO₂•⁻)-0.7 to -1.2Cyclic Voltammetry
Sulfanyl (Ar-S-Ar')Oxidation to Sulfoxide (Ar-SO-Ar')+1.0 to +1.5Cyclic Voltammetry

Exploratory Studies in Catalysis (e.g., organocatalysis, ligand development)

The multifunctional nature of this compound makes it a candidate for exploratory research in catalysis. For ligand development, the molecule possesses several potential coordination sites for metal ions, including the oxygen atoms of the carboxylate group, the sulfur atom of the thioether linkage, and potentially the oxygen atoms of the nitro group. Ligands incorporating nitrobenzoic acid moieties have been studied; for instance, rhodium(I) complexes have been used to catalyze the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid. researchgate.net This suggests that the subject compound could serve as a tunable ligand for transition metal-catalyzed reactions.

In the field of organocatalysis, the carboxylic acid group provides a Brønsted acid functionality. The acidity of this proton is significantly increased relative to benzoic acid due to the strong electron-withdrawing effect of the nitro group. wikipedia.org Furthermore, the nitro group itself is a versatile functionality in asymmetric organocatalysis, often used to activate substrates in reactions such as Michael additions. reading.ac.uknih.gov While specific applications of this compound as a catalyst are not extensively documented, its structural motifs suggest potential utility in acid-catalyzed or bifunctional catalytic systems.

Investigations into Molecular Interactions with Biological Macromolecules (purely mechanistic, in vitro binding and enzyme inhibition kinetics at a molecular level, without clinical or therapeutic implications)

To quantitatively understand the non-covalent interactions between this compound and biological macromolecules like proteins or nucleic acids, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

SPR is a label-free optical technique that allows for the real-time monitoring of binding events. mdpi.com It provides kinetic data, including the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated, offering a detailed picture of the binding dynamics. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding constant (Kₐ, the inverse of K₋), the reaction stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govcolorado.edu This information is crucial for elucidating the driving forces behind molecular recognition.

Table 2: Illustrative Thermodynamic and Kinetic Binding Data This table presents a hypothetical data set for the binding of a small molecule inhibitor, such as this compound, to a model protein target to illustrate the outputs of SPR and ITC experiments.

TechniqueParameterIllustrative ValueInformation Provided
Surface Plasmon Resonance (SPR)kₐ (M⁻¹s⁻¹)1.5 x 10⁴Association Rate Constant
kₑ (s⁻¹)3.0 x 10⁻³Dissociation Rate Constant
K₋ (μM)200Binding Affinity
Isothermal Titration Calorimetry (ITC)K₋ (μM)215Binding Affinity
n (Stoichiometry)0.98Binding Ratio (Ligand:Protein)
ΔH (kcal/mol)-7.5Enthalpy Change
-TΔS (kcal/mol)+2.5Entropy Change Contribution

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can provide valuable hypotheses about its interaction within an enzyme's active site.

Based on its structure and docking studies of related nitroaromatic compounds, a plausible binding mode can be proposed. nih.govresearchgate.net The deprotonated carboxylate group is a strong hydrogen bond acceptor and would likely interact with positively charged or polar amino acid residues such as Arginine or Lysine. The nitro group, also a potent hydrogen bond acceptor, could form additional hydrogen bonds or electrostatic interactions that contribute to binding affinity and specificity. The two aromatic rings (fluorophenyl and nitrobenzoyl) are expected to engage in hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket. The fluorine atom may also participate in specific interactions, such as with backbone amides. These computational models provide a molecular-level rationale for observed enzyme inhibition and guide the design of new analogues. nih.gov

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of functionalized aromatic compounds like 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoic acid is often a multi-step process that can benefit significantly from the adoption of flow chemistry and automated synthesis platforms. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages including enhanced safety, improved reaction control, and greater scalability.

For the synthesis of this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) between a fluoronitrobenzoic acid derivative and a thiophenol. Such reactions can be exothermic and require precise control of reaction parameters to minimize side product formation. A continuous flow setup would allow for superior heat and mass transfer, leading to higher yields and purity. The integration of in-line purification and analysis techniques within a flow system could enable a fully automated process, from starting materials to the final, purified product. This would not only accelerate the synthesis but also facilitate rapid library generation of analogous compounds for structure-activity relationship studies.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

FeatureBatch SynthesisFlow Chemistry
Safety Potential for thermal runaway in exothermic reactions.Superior heat dissipation, minimizing risks.
Scalability Scaling up can be challenging and require re-optimization.Readily scalable by extending reaction time or using larger reactors.
Process Control Difficult to precisely control temperature and mixing.Precise control over reaction parameters.
Reproducibility Can vary between batches.High reproducibility due to consistent reaction conditions.
Integration Difficult to integrate with other processes.Easily integrated with purification and analysis units.

Sustainable Synthesis Approaches for Related Analogs

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of this compound and its analogs, several sustainable approaches can be envisioned. One area of focus is the use of greener solvents and catalyst systems. For instance, the development of catalytic systems that can operate in water or other environmentally benign solvents would significantly reduce the environmental impact of the synthesis.

Furthermore, exploring alternative, more atom-economical routes to the diaryl sulfide (B99878) linkage is a promising avenue. This could involve C-H activation strategies, obviating the need for pre-functionalized starting materials. The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or photochemical activation, could further enhance the sustainability of the synthesis of these compounds. Research into the recyclability of catalysts used in the synthesis of functionalized benzoic acids is also a key aspect of developing more sustainable processes. mdpi.com

Exploration of Novel Reactivity Pathways

The rich chemical functionality of this compound provides a fertile ground for the exploration of novel reactivity pathways. The diaryl thioether moiety is not merely a passive linker; it can participate in a variety of chemical transformations. nih.gov For example, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities or material properties.

The nitro group is another key functional handle. It can be reduced to an amine, which can then be further functionalized through a wide range of reactions, such as amide bond formation, diazotization, or the synthesis of heterocyclic systems. The interplay between the different functional groups on the aromatic rings could also lead to interesting and underexplored intramolecular cyclization reactions, providing access to novel heterocyclic scaffolds.

Table 2: Potential Chemical Transformations of this compound

Functional GroupPotential ReactionProduct Class
ThioetherOxidationSulfoxide, Sulfone
NitroReductionAmine
Carboxylic AcidEsterification, AmidationEsters, Amides
Aromatic RingsElectrophilic/Nucleophilic SubstitutionSubstituted derivatives

Development of Advanced Functional Materials Based on its Scaffolding

The rigid, conjugated structure of this compound makes it an attractive building block for the development of advanced functional materials. The presence of multiple functional groups allows for its incorporation into polymeric structures or supramolecular assemblies. For instance, the carboxylic acid group can be used to form metal-organic frameworks (MOFs) or hydrogen-bonded networks. nih.gov

The thioether and nitro functionalities can impart specific electronic properties, making these materials potentially useful in applications such as sensors, catalysts, or electronic devices. Aromatic polyesters containing thioether units have shown excellent thermal and mechanical properties, as well as flame retardancy. researchgate.net The fluorine atom can also be exploited to fine-tune the material's properties, such as its solubility and thermal stability. By systematically modifying the chemical structure of this compound and incorporating it into larger molecular architectures, a wide range of novel materials with tailored properties could be developed. The functionalization of aromatic polymers via thiol-ene click chemistry is another promising route for creating new materials. osti.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-fluorophenyl)sulfanyl]-5-nitrobenzoic acid, and how can yield be maximized?

  • Methodological Answer : A high-yield (89%) synthesis involves nucleophilic fluorination of 5-nitro-substituted benziodoxolone precursors. Key factors include solvent selection (e.g., polar aprotic solvents) and temperature control (room temperature to 60°C). The nitro group at the 5-position enhances electrophilic activation, facilitating fluorination .
  • Key Data :

PrecursorSolventYield
5-nitro-benziodoxoleDMF89%

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and purity.
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding motifs (e.g., R2_2(8) synthons in carboxyl dimers) .
  • IR Spectroscopy : Identifies nitro (1520–1350 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) functional groups.

Q. What are the solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or methanol. Stability tests under varying pH (4–9) and temperature (4–25°C) are recommended. Hydrochloride salt derivatives (e.g., analogs in ) improve aqueous solubility for biological assays .

Advanced Research Questions

Q. How can contradictions in crystallographic data regarding supramolecular interactions be resolved?

  • Methodological Answer : Combine single-crystal X-ray diffraction with quantum chemical calculations (e.g., DFT) to validate hydrogen-bonding motifs. For example, Etter’s rules predict carboxyl dimer formation, but steric effects from the 2-fluorophenyl group may alter packing. Computational modeling (e.g., Gaussian09) can reconcile experimental vs. theoretical bond lengths .

Q. What strategies optimize the compound’s use in fluorescent probes for detecting biological thiols?

  • Methodological Answer : Functionalize the nitrobenzoic acid core with fluorogenic groups (e.g., dansyl or coumarin). Fluorescence quenching/restoration mechanisms can be calibrated using competitive assays with glutathione or cysteine. highlights similar nitrobenzoate derivatives for polysulfide detection in cells via thiol-selective reactions .
  • Experimental Design :

Thiol AnalyteProbe Response (λem_{\text{em}})
H2_2S520 nm (turn-on)
Cysteine480 nm (ratiometric)

Q. How do substituent variations (e.g., electron-withdrawing groups) impact reactivity in related analogs?

  • Methodological Answer : Systematic substitution at the phenyl ring (e.g., -NO2_2, -F, -CH3_3) alters electron density and steric hindrance. For example, electron-withdrawing groups (EWGs) like -NO2_2 enhance electrophilicity at the benzoic acid moiety, improving nucleophilic aromatic substitution kinetics. Compare reaction rates using HPLC-MS to track intermediate formation .

Data Contradictions and Validation

  • Fluorescence Mechanism Uncertainty : While cites applications in hydrogen sulfide detection, the exact mechanism (e.g., nitro reduction vs. thiol adduct formation) remains unverified. Validate via LC-MS/MS to identify reaction intermediates .
  • Crystallographic vs. Computational Data : Discrepancies in hydrogen-bond lengths (e.g., 1.8 Å experimental vs. 1.9 Å DFT) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .

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Reactant of Route 1
Reactant of Route 1
2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.